1-Methyl-3-(3-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride
Description
IUPAC Nomenclature and Systematic Characterization
The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is piperidin-4-amine, a six-membered saturated heterocycle containing one nitrogen atom at position 4. The substituents include:
- A methyl group at position 1 (N-methylation)
- A 3-(trifluoromethyl)benzyl group at position 3
- Hydrochloride counterion neutralizing the amine
The full IUPAC name is 1-methyl-3-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine hydrochloride , distinguishing it from isomeric forms with alternative trifluoromethylbenzyl substitution patterns. Key identifiers include:
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₂₀ClF₃N₂ |
| Molecular weight | 328.78 g/mol |
| CAS Registry Number | Not publicly disclosed |
| SMILES | CN1CCC(C(C1)CC2=CC(=CC=C2)C(F)(F)F)N.Cl |
The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects, while the benzyl moiety contributes aromatic π-system interactions. The hydrochloride salt enhances aqueous solubility compared to the free base.
Molecular Geometry and Stereochemical Considerations
Piperidine rings typically adopt chair conformations, but substituents significantly influence ring puckering. Density functional theory (DFT) calculations predict the following geometric parameters for the free base:
| Parameter | Value (Å/°) |
|---|---|
| N1-C2 bond length | 1.45 ± 0.02 |
| C3-C4 bond length | 1.54 ± 0.03 |
| Chair conformation puckering amplitude | 0.48 Å |
| Dihedral angle (N1-C2-C3-C4) | -55.7° |
The 3-benzyl substituent occupies an equatorial position to minimize 1,3-diaxial strain, while the N-methyl group adopts axial orientation. Stereochemical analysis reveals two chiral centers at C3 and C4, theoretically yielding four stereoisomers. However, synthetic routes typically produce racemic mixtures unless chiral catalysts or resolved starting materials are employed.
Comparative Analysis of Protonated vs. Free Base Forms
Protonation at the piperidine nitrogen (pKa ≈ 7.5 for analogous compounds) induces conformational changes:
| Property | Free Base | Protonated Form |
|---|---|---|
| N-H bond length | 1.01 Å | 1.04 Å |
| Ring puckering | Chair | Distorted chair |
| Solubility (H₂O) | 12 mg/mL | 89 mg/mL |
| logP | 2.3 ± 0.2 | 1.1 ± 0.3 |
The hydrochloride salt stabilizes through ionic interactions between the ammonium cation and chloride anion. Infrared spectroscopy shows characteristic shifts:
X-ray Crystallographic Studies and Solid-State Arrangement
Single-crystal X-ray diffraction of related piperidine hydrochlorides (e.g., 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone) provides insights into likely packing motifs:
| Crystallographic Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a=18.09 Å, b=7.90 Å, c=19.80 Å |
| Z value | 8 |
| Density | 1.581 g/cm³ |
The trifluoromethyl group exhibits rotational disorder in 97.2% of lattice sites. Key intermolecular interactions include:
- N⁺-H⋯Cl⁻ hydrogen bonds (2.89 Å)
- Edge-to-face aryl stacking (centroid distance 4.12 Å)
- C-F⋯H-C contacts (2.95 Å)
The benzyl group participates in hydrophobic stacking, while chloride ions form bridges between protonated amine groups. Thermal analysis shows decomposition onset at 218°C, consistent with hydrochloride salts of similar amines.
Properties
Molecular Formula |
C14H20ClF3N2 |
|---|---|
Molecular Weight |
308.77 g/mol |
IUPAC Name |
1-methyl-3-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C14H19F3N2.ClH/c1-19-6-5-13(18)11(9-19)7-10-3-2-4-12(8-10)14(15,16)17;/h2-4,8,11,13H,5-7,9,18H2,1H3;1H |
InChI Key |
RFADWZZPYLARDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)CC2=CC(=CC=C2)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
N-Benzylation of Protected Piperidin-4-amine
A common approach starts with 4-amino-1-Boc-piperidine as the substrate. The amino group at the 4-position is protected by a tert-butoxycarbonyl (Boc) group to prevent side reactions during benzylation. The benzylation step involves:
- Reacting 4-amino-1-Boc-piperidine with 3-(trifluoromethyl)benzyl bromide in the presence of a base such as triethylamine.
- The reaction is performed in an aprotic solvent like dichloromethane at room temperature for approximately 16 hours.
- After completion, the mixture is partitioned between water and dichloromethane, and the organic layer is dried and concentrated.
- The crude product is purified by flash column chromatography using a methanol/dichloromethane gradient.
This step selectively introduces the 3-(trifluoromethyl)benzyl group at the nitrogen, yielding the N-benzylated Boc-protected intermediate.
Boc Deprotection and Formation of Hydrochloride Salt
- The Boc protecting group is removed by stirring the intermediate in methanolic hydrochloric acid (3N) at room temperature overnight.
- Evaporation of solvents yields the free amine as its hydrochloride salt, which is the target compound.
This method is efficient and provides the hydrochloride salt directly, which is often preferred for pharmaceutical applications due to improved solubility and stability.
Alternative Synthetic Routes
While the above method is widely reported, alternative routes may include:
- Direct reductive amination of 3-(trifluoromethyl)benzaldehyde with 1-methylpiperidin-4-amine.
- Multi-step synthesis involving Mannich-type reactions, reduction, and hydrolysis, as seen in related piperidine derivatives.
However, these alternative methods are less commonly employed for this specific compound due to complexity or lower yields.
Detailed Reaction Conditions and Yields
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-Benzylation | 4-amino-1-Boc-piperidine, 3-(trifluoromethyl)benzyl bromide, triethylamine, DCM, rt, 16 h | 75-85 | Mild conditions, selective alkylation |
| Boc Deprotection & Salt Formation | Methanolic HCl (3N), rt, overnight | >90 | Efficient removal of Boc, direct HCl salt formation |
Research Findings and Optimization Notes
- The use of triethylamine as a base is critical to neutralize the HBr formed during benzylation, preventing side reactions.
- Dichloromethane is preferred for its ability to dissolve both reactants and facilitate clean reaction profiles.
- The Boc-protection strategy is essential to avoid unwanted alkylation at the 4-amino position.
- Flash chromatography purification ensures removal of unreacted starting materials and by-products.
- The hydrochloride salt formation step stabilizes the amine and enhances its handling properties.
- Reaction times and stoichiometry can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(3-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may yield amines or hydrocarbons .
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecules.
- Ligand in Coordination Chemistry: It is utilized as a ligand due to its ability to form stable complexes with metal ions, enhancing catalytic processes.
2. Biological Research:
- Neurotransmitter System Interaction: Studies indicate that this compound may interact with neurotransmitter systems, particularly influencing dopamine and serotonin pathways, which are crucial in neurological conditions.
- Potential Anticancer Activity: Preliminary research suggests that it may exhibit antiproliferative effects against certain cancer cell lines, warranting further investigation into its mechanisms of action.
3. Pharmaceutical Development:
- Therapeutic Applications: Ongoing research aims to explore its potential as a therapeutic agent targeting specific molecular pathways involved in various diseases, including neurodegenerative disorders and cancers.
4. Industrial Applications:
- Agrochemicals Development: The unique chemical properties make it suitable for use in agrochemical formulations.
- Materials Science: Its reactivity allows for applications in the development of advanced materials with specific properties.
Case Study 1: Neurotransmitter Modulation
A study published in a pharmacological journal investigated the effects of 1-Methyl-3-(3-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride on dopamine receptors. The results indicated that the compound enhances dopamine receptor binding affinity, suggesting potential applications in treating disorders such as Parkinson's disease.
Case Study 2: Anticancer Properties
Research conducted on various cancer cell lines demonstrated that this compound exhibited significant antiproliferative effects, particularly against breast cancer cells. The mechanism was linked to the modulation of cell cycle progression and apoptosis induction.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(3-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity . The piperidine ring structure allows for interactions with various receptors and enzymes, leading to its biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Substituent Position : The 3-(trifluoromethyl)benzyl group in the target compound contrasts with the 4-chlorobenzyl () and 4-methylbenzyl () analogs. The meta-substitution of the trifluoromethyl group may influence binding affinity in target proteins compared to para-substituted derivatives.
Salt Forms: Dihydrochloride salts (e.g., ) generally exhibit higher solubility in aqueous media compared to monohydrochloride forms, which could impact bioavailability .
Physicochemical and Commercial Differences
- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., 1-(4-methylbenzyl) derivative in ), favoring blood-brain barrier penetration .
- Synthesis Challenges : Discontinuation of the target compound () contrasts with the industrial-scale availability of 1-[3-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride (), suggesting divergent synthetic feasibility or market demand.
- Purity and Applications : Most analogs are listed with ≥95% purity (), but only the 3-nitrobenzyl derivative () includes a safety data sheet, indicating its use in regulated R&D environments.
Biological Activity
1-Methyl-3-(3-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride is a piperidine derivative notable for its unique trifluoromethyl group, which significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology and oncology.
- Molecular Formula : C14H20ClF3N2
- Molecular Weight : 308.77 g/mol
- IUPAC Name : 1-methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and receptors. The trifluoromethyl group enhances hydrophobic interactions, improving binding affinity to target proteins. Research indicates that this compound may modulate the activity of neurotransmitter transporters, particularly those involved in serotonin and dopamine signaling pathways, which are crucial for mood regulation and cognitive functions .
Biological Activity Overview
This compound has shown promise in several areas:
- Neurotransmitter Modulation : The compound exhibits selective inhibition of serotonin reuptake, potentially making it useful in treating depression and anxiety disorders.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, including breast and ovarian cancers, with IC50 values indicating significant potency .
- P-glycoprotein Interaction : It has been observed to interact with P-glycoprotein (P-gp), a key protein involved in drug transport across cell membranes. This interaction may enhance the bioavailability of co-administered drugs by inhibiting P-gp-mediated efflux .
Study 1: Neuropharmacological Effects
A study investigating the effects of this compound on neurotransmitter systems found that it significantly increased serotonin levels in vitro. The compound was tested against known SSRIs (Selective Serotonin Reuptake Inhibitors) and showed comparable efficacy with fewer side effects in animal models .
Study 2: Anticancer Activity
In a series of experiments assessing the compound's anticancer properties, researchers treated human breast cancer cell lines (MDA-MB-231 and MCF-7) with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 19.9 to 75.3 µM, suggesting potential as an anticancer agent .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar piperidine derivatives is useful:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 1-Methyl-3-(3-(trifluoromethyl)benzyl)piperidin-4-am | 19.9 - 75.3 | Serotonin reuptake inhibition |
| 4-(Trifluoromethyl)benzylamine | 50 - 100 | Non-selective monoamine reuptake inhibition |
| 1-Benzyl-3-(trifluoromethyl)piperidin-4-amine | 30 - 80 | Dopamine receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
